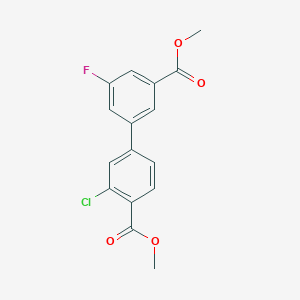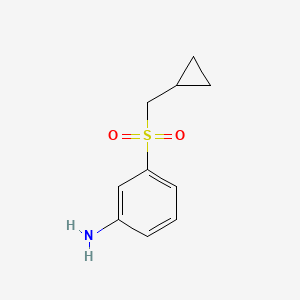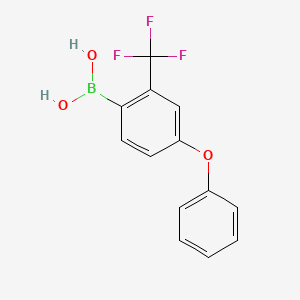
(4-フェノキシ-2-(トリフルオロメチル)フェニル)ボロン酸
概要
説明
4-Phenoxy-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the trifluoromethyl group and the phenoxy group in its structure imparts unique chemical properties, making it a valuable reagent in various synthetic applications.
科学的研究の応用
4-Phenoxy-2-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of (4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by (4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared
Result of Action
The molecular and cellular effects of (4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid’s action are the formation of new carbon–carbon bonds . This is a key step in many organic synthesis processes, enabling the creation of a wide variety of complex organic compounds .
Action Environment
The action of (4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid is influenced by environmental factors such as the presence of other reactants and the conditions of the reaction . For example, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.
Safety and Hazards
As with all chemicals, “(4-Phenoxy-2-(trifluoromethyl)phenyl)boronic acid” should be handled with care. The safety data sheet for a similar compound, 2-Fluoro-3-(trifluoromethyl)phenylboronic acid, indicates that it may be harmful if swallowed and may cause skin and eye irritation . Always follow appropriate safety protocols when handling chemicals.
将来の方向性
The use of boronic acids in chemical synthesis is a well-established field with many potential future directions. For example, researchers are continually developing new methods for synthesizing boronic acids and their derivatives . Additionally, boronic acids are being explored for use in various applications, such as in the development of new pharmaceuticals and materials .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-2-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-phenoxy-2-(trifluoromethyl)phenyl halides with boronic acid derivatives. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of 4-Phenoxy-2-(trifluoromethyl)phenylboronic acid. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 4-Phenoxy-2-(trifluoromethyl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Oxidation: Oxidative reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
類似化合物との比較
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
- 4-Methoxy-2-(trifluoromethyl)phenylboronic acid
Uniqueness: 4-Phenoxy-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the phenoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry .
特性
IUPAC Name |
[4-phenoxy-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O3/c15-13(16,17)11-8-10(6-7-12(11)14(18)19)20-9-4-2-1-3-5-9/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZHTCBBYPEVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC2=CC=CC=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine](/img/structure/B1427653.png)
![2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol](/img/structure/B1427654.png)
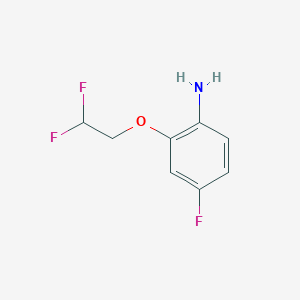
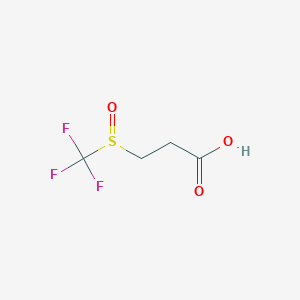
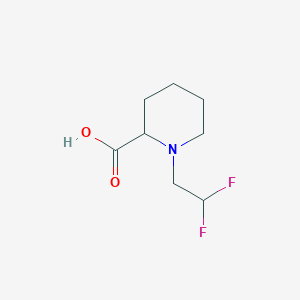
![3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1427661.png)
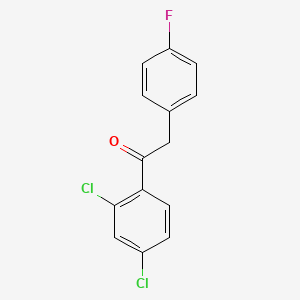



![{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid](/img/structure/B1427670.png)
![2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1427671.png)
